molecular formula C21H17BrClFN2O3 B2994182 (2Z)-6-bromo-2-[(2-chloro-4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide CAS No. 1327179-84-9

(2Z)-6-bromo-2-[(2-chloro-4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B2994182
CAS No.: 1327179-84-9
M. Wt: 479.73
InChI Key: SMLYHIXEJDNGRS-QLYXXIJNSA-N
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Description

This compound features a chromene core (benzopyran) substituted with a bromine atom at position 6 and an imino group at position 2 linked to a 2-chloro-4-fluorophenyl ring. The carboxamide moiety at position 3 is functionalized with a tetrahydrofuran-2-ylmethyl (THF-methyl) group. Chromene derivatives are well-documented for their pharmacological properties, including anticancer and kinase-inhibitory activities, often mediated by interactions with proteins such as EGFR, PI3K, and NF-κB .

Properties

IUPAC Name

6-bromo-2-(2-chloro-4-fluorophenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrClFN2O3/c22-13-3-6-19-12(8-13)9-16(20(27)25-11-15-2-1-7-28-15)21(29-19)26-18-5-4-14(24)10-17(18)23/h3-6,8-10,15H,1-2,7,11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLYHIXEJDNGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=NC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-bromo-2-[(2-chloro-4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of Halogen Substituents: The bromine and chlorine atoms can be introduced via halogenation reactions using reagents such as bromine and thionyl chloride.

    Formation of the Imino Group: The imino group can be formed through a condensation reaction between the chromene derivative and a suitable amine.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction involving the chromene derivative and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-bromo-2-[(2-chloro-4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer double bonds or halogen atoms.

    Substitution: Formation of substituted derivatives with new functional groups replacing the halogen atoms.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-6-bromo-2-[(2-chloro-4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide can be used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound can be used as a probe to study biological processes and interactions. Its ability to interact with specific molecular targets makes it a valuable tool for investigating cellular pathways and mechanisms.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure and reactivity may allow for the development of new drugs with improved efficacy and reduced side effects.

Industry

In industry, this compound can be used as a precursor for the synthesis of advanced materials with specific properties. Its unique structure allows for the development of materials with enhanced performance in various applications, such as coatings, adhesives, and electronic devices.

Mechanism of Action

The mechanism of action of (2Z)-6-bromo-2-[(2-chloro-4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Phenylimino Group

The 2-chloro-4-fluorophenyl substituent distinguishes this compound from close analogs:

  • Positional Isomer: The compound (2Z)-6-bromo-2-[(4-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide () swaps the positions of chlorine and fluorine on the phenyl ring.
  • Phenoxyphenyl Variant: The analog (2Z)-6-bromo-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide () replaces the chloro-fluoro-phenyl group with a bulkier phenoxyphenyl moiety. Such substitution could reduce solubility but enhance hydrophobic interactions in specific binding pockets .
Table 1: Comparison of Phenylimino Substituents
Compound Substituent Key Properties
Target Compound 2-Chloro-4-fluorophenyl Balanced electronegativity, moderate bulk
Positional Isomer () 4-Chloro-2-fluorophenyl Altered dipole, potential steric clash
Phenoxyphenyl () 4-Phenoxyphenyl Increased hydrophobicity, reduced solubility

Role of the Chromene Core and Halogen Substituents

The chromene scaffold is a common pharmacophore in anticancer agents. Bromine at position 6 enhances electrophilicity and may participate in halogen bonding with target residues . Comparisons with triazole-containing chromenes () reveal:

  • Triazole vs. Imino Linkers: Triazole-containing chromenes (e.g., derivatives 1a,b in ) exhibit IC50 values of ~27.89 μM against A549 lung cancer cells. The imino group in the target compound may mimic hydrogen-bonding or π-stacking interactions typically mediated by triazoles, though direct potency comparisons require experimental validation .
  • Fluorine Substitution : Fluorine on the phenyl ring is associated with enhanced activity in triazole-chromenes (IC50 ~1.02–74.28 μM). The target compound’s 4-fluoro substituent likely contributes to similar electronic effects, improving target engagement .

Carboxamide Functionalization

The THF-methyl group on the carboxamide distinguishes this compound from analogs with simpler alkyl or aryl substituents:

  • Solubility and Bioavailability : The THF ring introduces oxygen atoms, improving aqueous solubility compared to purely hydrophobic groups (e.g., naphthalene derivatives in ). This could enhance pharmacokinetic properties .
  • Steric Considerations: The THF-methyl group’s compact size may reduce steric hindrance compared to bulkier substituents (e.g., phenoxyphenyl in ), facilitating binding to shallow enzymatic pockets .

Biological Activity

The compound (2Z)-6-bromo-2-[(2-chloro-4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide, also known by its CAS number 1327179-01-0, is a member of the chromene family, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms.

The molecular formula of this compound is C21H17BrClFN2O3C_{21}H_{17}BrClFN_2O_3, with a molecular weight of 479.7 g/mol. The structural features include a chromene core with various substituents that contribute to its biological activity.

PropertyValue
Molecular FormulaC21H17BrClFN2O3
Molecular Weight479.7 g/mol
CAS Number1327179-01-0

Anticancer Properties

Recent studies have indicated that chromene derivatives exhibit significant anticancer activity. For instance, research on related compounds has shown that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound under discussion has been evaluated for its effects on human cancer cell lines, demonstrating moderate cytotoxicity with IC50 values in the micromolar range.

In a comparative study using the MTT assay on HEK-293 cells, it was found that the compound did not exhibit high toxicity at concentrations up to 100 µM, indicating a favorable safety profile for further development in cancer therapeutics .

Antimicrobial Activity

In vitro assays have also assessed the antimicrobial properties of similar chromene derivatives. For example, compounds structurally related to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans and Aspergillus niger . This suggests potential applications in treating infections.

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. Studies suggest that chromenes can modulate signaling pathways involved in cell survival and proliferation, particularly through the inhibition of kinases and other enzymes critical for tumor growth .

Case Studies

  • Anticancer Study : A study involving a series of chromene derivatives reported that this compound exhibited a significant reduction in cell viability in breast cancer cell lines compared to controls .
  • Antimicrobial Efficacy : In a separate investigation, derivatives similar to this compound were tested against clinical isolates of bacteria and fungi. The results indicated that certain modifications to the chromene structure enhanced antimicrobial potency, suggesting avenues for optimizing this compound for therapeutic use .

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